![molecular formula C16H16ClN3O B2814243 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol CAS No. 896856-18-1](/img/structure/B2814243.png)

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

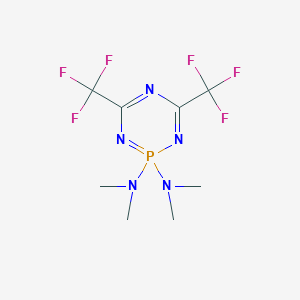

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol is a pyrazole derivative . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . The molecule contains a total of 39 bonds, including 23 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 4 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 amidine derivative, and 1 N hydrazine .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidin-7-ol derivatives has been reported in various studies. For instance, one study reported the synthesis and characterization of new heterocyclic derivatives containing pyrazolo[3,4-d]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group . The synthesis was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis

The molecular structure of 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol includes a pyrazole ring fused with a pyrimidine ring . The molecule has a molecular weight of 301.77074 g/mol .Applications De Recherche Scientifique

- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent due to its unique structure and biological activity. Investigations into its mechanism of action and interactions with cellular targets are ongoing .

- Kinase Inhibitor : The pyrazolo[1,5-a]pyrimidine scaffold has been studied as a kinase inhibitor. Understanding its selectivity and binding affinity against specific kinases is crucial for drug design .

- Neuroprotective Effects : Some studies suggest that this compound may have neuroprotective properties. Researchers investigate its ability to mitigate oxidative stress, inflammation, and neuronal damage in neurodegenerative diseases .

- Organic Semiconductors : The tert-butyl and chlorophenyl substituents contribute to its electronic properties. Researchers explore its use as an organic semiconductor in optoelectronic devices, such as organic field-effect transistors (OFETs) and solar cells .

- Enzyme Inhibitors : The pyrazolo[1,5-a]pyrimidine core can be modified to target specific enzymes. Investigating its inhibitory effects on enzymes involved in disease pathways (e.g., kinases, proteases) is an active area of research .

- Pesticide Development : The compound’s structural features may be relevant for designing novel pesticides. Researchers explore its potential as an insecticide or herbicide .

- Fluorescent Properties : The pyrazolo[1,5-a]pyrimidine scaffold can be functionalized with fluorescent groups. Scientists investigate its use as a fluorescent probe for cellular imaging and tracking specific biomolecules .

Medicinal Chemistry and Drug Development

Neuroscience and Neuroprotection

Materials Science and Organic Electronics

Chemical Biology and Enzyme Modulation

Agrochemicals and Crop Protection

Photophysics and Fluorescent Probes

Chemical Entities of Biological Interest (ChEBI) [OPEN Copper‑catalyzed synthesis of pyrazolo1,5‑a … - Nature

Orientations Futures

The future directions for the study of 5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol and related compounds could involve further exploration of their synthesis, characterization, and potential biological activities. Given the wide range of pharmacological activities reported for pyrazolopyrimidine derivatives , these compounds may have potential applications in the development of new drugs.

Mécanisme D'action

Target of Action

Similar compounds have been reported to exhibit anticancer activity , suggesting potential targets within cancer-related pathways.

Mode of Action

It’s known that pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have diverse pharmacological activities . They can mimic the structural features of biogenic purines, making them promising candidates for drug development .

Biochemical Pathways

Given its structural similarity to other pyrazolo[1,5-a]pyrimidines, it’s plausible that it may interact with pathways involved in cell proliferation and apoptosis, commonly targeted in anticancer therapies .

Result of Action

Similar compounds have demonstrated good to moderate anticancer activity, particularly against renal cancer cell lines . This suggests that the compound may induce cell death or inhibit cell proliferation in these cells.

Propriétés

IUPAC Name |

5-tert-butyl-3-(4-chlorophenyl)-1H-pyrazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O/c1-16(2,3)13-8-14(21)20-15(19-13)12(9-18-20)10-4-6-11(17)7-5-10/h4-9,18H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCYOFPYMFLILK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=O)N2C(=N1)C(=CN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2814160.png)

![tert-butyl 1-[2-(methoxycarbonyl)-3-thienyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2814161.png)

![methyl 2-oxo-2-(1-{1-[(pyridin-2-yl)methyl]piperidin-4-yl}-1H-indol-3-yl)acetate](/img/structure/B2814162.png)

![1-[4-({5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]ethanone](/img/structure/B2814164.png)

![5,6,7,8-Tetrahydropyrido[3,4-d]pyridazin-1(2H)-one dihydrochloride](/img/structure/B2814175.png)

![N-[Cyano(cyclohexyl)methyl]-3-pyridin-2-ylpropanamide](/img/structure/B2814178.png)